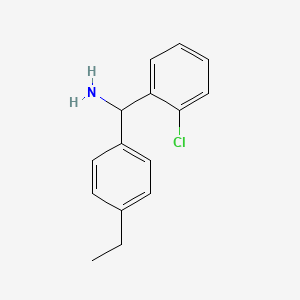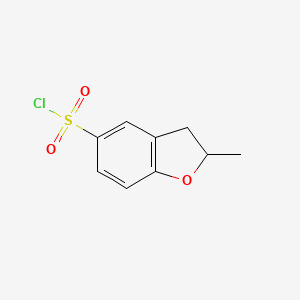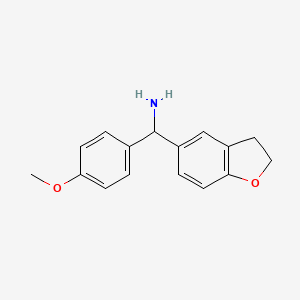![molecular formula C21H26N2O4 B1420180 benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate CAS No. 1214193-95-9](/img/structure/B1420180.png)
benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate
説明
Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is a chemical compound. It is related to carbamates, which are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Molecular Structure Analysis
The molecular structure of carbamates, including this compound, is related to amide-ester hybrid features . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .科学的研究の応用
1. Biological Systems Activity Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate is related to compounds that have shown activity in various biological systems. For example, the S- and R-isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate have been active in several biological systems, indicating potential biological relevance for similar structures (Temple & Rener, 1992).
2. Inhibition of Cholinesterases Benzene-based carbamates, such as this compound, have been evaluated for their ability to inhibit acetyl- and butyrylcholinesterase enzymes. Some derivatives have demonstrated promising inhibition of both enzymes, highlighting their potential in cholinesterase inhibition research (Bąk et al., 2019).
3. Enzyme Selectivity Studies The compound is closely related to derivatives that have been studied for their selectivity in inhibiting specific enzymes, such as LSD1 inhibitors. These studies include diastereomers of related compounds, which have been synthesized and tested for their effectiveness in enzyme inhibition (Valente et al., 2015).
4. Antibacterial Activity Compounds structurally related to this compound have been synthesized and their antibacterial activity has been evaluated, indicating the potential for antibacterial applications of similar compounds (Behrami & Dobroshi, 2019).
5. Antimicrobial Preservative Potential Related compounds have been investigated for their efficacy as antimicrobial preservatives, suggesting potential applications for this compound in preservative research (Richards & McBride, 1973).
作用機序
Mode of Action
, suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
. This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
. This suggests that this compound may have similar pharmacokinetic properties.
Result of Action
, it is likely that this compound may have multiple effects at the molecular and cellular levels.
生化学分析
Biochemical Properties
Benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate plays a significant role in various biochemical reactions. It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity . These interactions are crucial as they can modulate neurotransmitter levels in the nervous system. The compound’s inhibition activity varies, with IC50 values ranging from 199-535 μmol·l–1 for acetylcholinesterase and 21-177 μmol·l–1 for butyrylcholinesterase .
Cellular Effects
This compound affects various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with cholinesterase enzymes can lead to altered neurotransmitter levels, impacting neuronal communication and potentially affecting cognitive functions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and preventing the breakdown of acetylcholine . This inhibition leads to increased acetylcholine levels, which can enhance cholinergic signaling in the nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of cholinesterase enzymes, affecting cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits cholinesterase enzymes without causing significant adverse effects. At higher doses, toxic effects such as neurotoxicity and hepatotoxicity may occur . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound undergoes enzymatic hydrolysis, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound’s partition coefficient (Pow) values indicate its ability to cross the blood-brain barrier, facilitating its distribution in the nervous system . This distribution is crucial for its potential therapeutic effects on neurological conditions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
benzyl N-[1-(3-methoxypropylamino)-1-oxo-3-phenylpropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-26-14-8-13-22-20(24)19(15-17-9-4-2-5-10-17)23-21(25)27-16-18-11-6-3-7-12-18/h2-7,9-12,19H,8,13-16H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSJKONJMVQDQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









amine](/img/structure/B1420106.png)

![3-[(Oxolan-3-ylmethyl)amino]propanenitrile](/img/structure/B1420110.png)
amine](/img/structure/B1420112.png)



